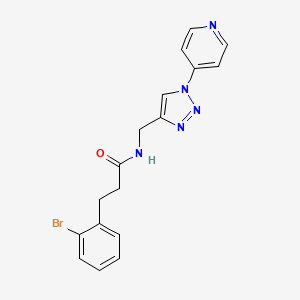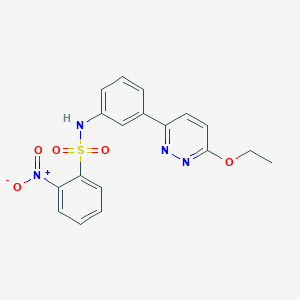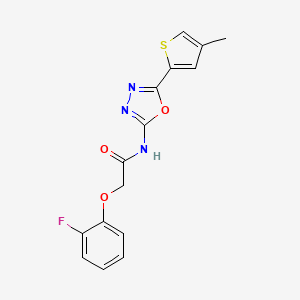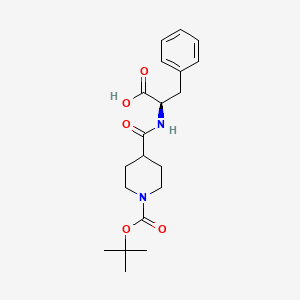
3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" often involves complex organic reactions, including condensation, bromination, and the use of specific reagents to introduce the desired functional groups. Studies have detailed the synthesis processes of structurally related compounds, providing insights into potential methods for synthesizing the compound (Gibson, 1963).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" includes techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the arrangement of atoms within the molecule, the presence of specific functional groups, and the stereochemistry of the compound. Studies have reported the crystal structures and spectroscopic properties of related molecules, which can provide a basis for understanding the structural aspects of the compound (O’Flaherty et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" can be inferred from studies on similar molecules, which undergo various chemical reactions including cyclization, nucleophilic substitution, and addition reactions. These reactions are crucial for modifying the compound and introducing new functional groups that may enhance its properties (Azimi & Majidi, 2014).
Physical Properties Analysis
The physical properties of compounds like "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" are characterized by their melting points, boiling points, solubility in various solvents, and spectroscopic characteristics. These properties are essential for determining the compound's suitability for different applications and for designing the conditions for chemical reactions and processes (Quiroga et al., 2010).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity with various reagents, its stability under different conditions, and its behavior in chemical reactions. Research on related compounds provides valuable information on the chemical behavior and potential reactivity patterns of "3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide," which is crucial for its application in synthesis and other chemical processes (Babaev et al., 1999).
Aplicaciones Científicas De Investigación
Applications in Catalysis
The compound 3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide and its derivatives have been researched for various applications, primarily in the field of catalysis and organic synthesis. One study focused on the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, showcasing their catalytic activity in the Suzuki-Miyaura reaction. The study highlighted the complexes' synthesis, characterization, and their low-temperature self-assembling, emphasizing their role in facilitating the coupling of aryl bromides with phenylboronic acid (Amadio et al., 2012).
Biological Activity and Antimicrobial Properties
Another area of significant interest is the compound's biological activity, particularly its antimicrobial properties. Research has been conducted on the synthesis of new derivatives, such as 1,2,4-triazoles, their Mannich and Schiff bases, and the evaluation of their antimicrobial activities. These studies have demonstrated the potential of these compounds as potent antimicrobial agents against a range of bacterial and fungal pathogens (Bayrak et al., 2009).
Additionally, the synthesis of some new 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones and their biological evaluation as anticancer agents have been explored. The study identified derivatives with significant antitumor potential against certain tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Rostom et al., 2011).
Synthesis and Antimicrobial Activity of Propanamides
Moreover, the synthesis and antimicrobial activity of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides have been investigated. This study emphasized the moderate to good antimicrobial potential of these synthesized triazoles against various bacterial and fungal cultures, contributing to the field of antimicrobial drug development (Kaushik & Luxmi, 2017).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-16-4-2-1-3-13(16)5-6-17(24)20-11-14-12-23(22-21-14)15-7-9-19-10-8-15/h1-4,7-10,12H,5-6,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXSONGSHCTOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)


![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)